molecular formula C21H26N2OS B4619276 N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide

N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide

Cat. No. B4619276
M. Wt: 354.5 g/mol
InChI Key: IXHQPGYMEVKBHZ-HYARGMPZSA-N
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Description

The compound belongs to a class of chemicals with a thiophene backbone, known for their versatile applications in material science, pharmaceuticals, and organic electronics. Its structure suggests potential for interactions with biological systems, as well as utility in chemical synthesis due to the reactive sites present in the molecule.

Synthesis Analysis

The synthesis of thiophene derivatives generally involves strategies like heterocyclic synthesis with thiophene-2-carboxamide, showcasing the preparation of various derivatives through reactions with different aldehydes, acids, and ketones (Ahmed, 2007). These methods emphasize the versatility of thiophene carboxamides as building blocks for more complex structures.

Molecular Structure Analysis

Molecular structure analysis often involves characterizing compounds through techniques like IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives have been characterized, revealing the cyclohexane ring adopts a chair conformation, indicating how substitutions on the thiophene ring can influence the overall molecular conformation (Özer et al., 2009).

Chemical Reactions and Properties

Thiophene derivatives engage in various chemical reactions, offering insights into their reactivity and potential applications. The synthesis process itself, involving nucleophilic substitution reactions, cyclizations, and condensations, showcases their chemical reactivity. These reactions not only extend the utility of thiophene derivatives in organic synthesis but also highlight their potential as intermediates in the production of pharmaceuticals and materials (McLaughlin et al., 2016).

Physical Properties Analysis

The physical properties of thiophene derivatives can vary widely depending on their specific structure and substituents. Properties such as solubility, melting point, and boiling point are crucial for determining their suitability for various applications. For example, derivatives with specific substituents might exhibit unique solubility profiles in organic solvents, affecting their use in chemical syntheses and formulations (Singh, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further functionalization, are critical. The presence of the thiophene ring, amide linkage, and cyclohexyl group provides a variety of reactive sites for further chemical modifications, which can be exploited in the synthesis of more complex molecules or for the development of materials with desired chemical properties (Arora et al., 2012).

Scientific Research Applications

Synthesis and Biological Activity

A study by Ahmed (2007) describes the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a compound related to N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide. This research focused on synthesizing new antibiotic and antibacterial drugs, showcasing the compound's potential in pharmaceutical applications (Ahmed, 2007).

Chemotherapeutic Potential

Another study by McMurry et al. (1992) involved the synthesis of macrocyclic tetraamines, which are structurally similar to the given compound. This research highlighted the potential of these compounds in developing bifunctional poly(amino carboxylate) chelating agents, indicating their relevance in chemotherapeutic applications (McMurry et al., 1992).

Enaminoketone Studies

Jirkovsky (1974) conducted research on N-substituted 3-amino-2-cyclohexen-1-ones, which are structurally related to the query compound. This study revealed the potential of these compounds in forming salts of the corresponding enol-ketimine form, indicating their importance in organic chemistry and potential pharmaceutical applications (Jirkovsky, 1974).

Anticonvulsant Properties

A study by Clark et al. (1984) on 4-aminobenzamides, structurally similar to the queried compound, demonstrated their potential as anticonvulsants. This study implies the relevance of such compounds in developing treatments for seizures and related neurological conditions (Clark et al., 1984).

Antifibrinolytic Isomer Studies

Andersson et al. (2009) researched the antifibrinolytically active isomer of p-aminomethyl cyclohexane carboxylic acid. Although not directly related to the queried compound, this study highlights the potential of cyclohexane derivatives in medical applications, particularly as antifibrinolytics (Andersson et al., 2009).

properties

IUPAC Name

N-cyclohexyl-2-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c1-15(2)17-10-8-16(9-11-17)14-22-21-19(12-13-25-21)20(24)23-18-6-4-3-5-7-18/h8-15,18H,3-7H2,1-2H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHQPGYMEVKBHZ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NC2=C(C=CS2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/C2=C(C=CS2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide

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